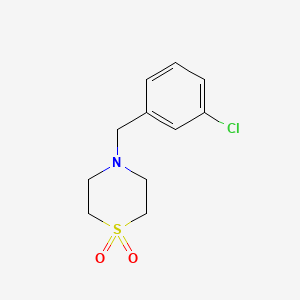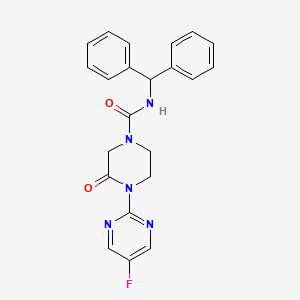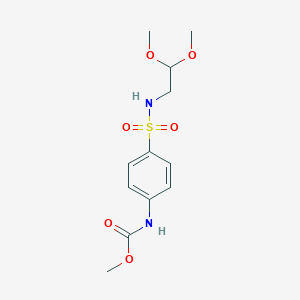
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring. This compound is of significant interest due to its potential therapeutic properties and versatile applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Similar compounds, such as 3,4-dihydroquinoxalin-2-ones, have shown potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Biochemical Pathways
Similar compounds have been shown to have antiviral and anti-inflammatory activities, suggesting they may affect related biochemical pathways .
Result of Action
Similar compounds have shown antiviral and anti-inflammatory activities, suggesting that they may have similar effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one can be achieved through several methods. One common approach involves the coupling of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization. This method yields substituted dihydroquinoxalin-2-ones with high enantiomeric excess . Another approach includes the use of chiral auxiliaries to achieve stereoselective substitution of α-bromophenylacetates with o-phenyldiamines .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent couplings and photochemical reduction processes. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Substitution reactions, such as C–H alkylation, can be performed using N-(acyloxy)phthalimides via radical–radical cross-coupling.
Common Reagents and Conditions
Common reagents used in these reactions include N-Boc-2-iodoanilines, α-bromophenylacetates, and N-(acyloxy)phthalimides. Reaction conditions often involve mild temperatures and the use of photoredox catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in their substitution patterns.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and exhibit different chemical properties and applications.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroquinoxalin-2-one is unique due to its fused pyridine and quinoxaline rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broad range of applications and makes it a valuable compound in scientific research .
Propiedades
IUPAC Name |
4-pyridin-4-yl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c17-13-9-16(10-5-7-14-8-6-10)12-4-2-1-3-11(12)15-13/h1-8H,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQNTSCHXOCZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2624314.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2624317.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2624319.png)
![N-(2-chlorophenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2624320.png)



![4-[[(Z)-2-cyano-3-thiophen-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2624327.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide](/img/structure/B2624333.png)

